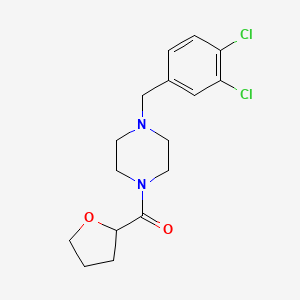![molecular formula C17H20N2O3S B5359855 N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5359855.png)
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a chemical compound that falls under the category of sulfonamide-based drugs. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves the inhibition of enzymes that are involved in various cellular processes, such as cell cycle regulation and DNA replication. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. The inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is its high potency and selectivity towards HDACs. It has also been shown to have a low toxicity profile, which makes it a potential candidate for clinical trials. However, one of the main limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide. One of the main areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Furthermore, the development of more soluble analogs of this compound could improve its bioavailability and make it a more viable candidate for clinical trials.
Métodos De Síntesis
The synthesis of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves the reaction of 4-aminobenzenesulfonamide with N-methylacetyl chloride in the presence of a base. The reaction yields this compound as a white solid. The purity of the compound can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is medicinal chemistry, where it has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential use as a diagnostic tool for the detection of cancer cells.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-10-17(13(2)11-12)23(21,22)18-15-6-8-16(9-7-15)19(4)14(3)20/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHBJUJMJJYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
![5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5359818.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5359851.png)

![4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid](/img/structure/B5359878.png)